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molecular formula C8H9BrFNO B8804220 2-(3-Bromo-5-fluoropyridin-4-yl)propan-2-ol

2-(3-Bromo-5-fluoropyridin-4-yl)propan-2-ol

Cat. No. B8804220
M. Wt: 234.07 g/mol
InChI Key: TZQQJKRAHYRQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08519134B2

Procedure details

n-BuLi 1.6M in hexanes (11.25 ml, 18.00 mmol) was added dropwise to a solution of diisopropylamine (2.78 ml, 19.50 mmol) in THF (50.0 ml) at −78° C. under N2. The resulting mixture was warmed up to −40° C. and stirred for 10 min and recooled to −78° C. 3-bromo-5-fluoropyridine (2.64 g, 15 mmol) in 5 mL THF was added dropwise at this temperature. After 30 min, acetone (3.30 ml, 45.0 mmol) was added dropwise and the resulting mixture was stirred for 30 min at −78° C., and then for another 30 min at 0° C. The mixture was quenched with saturated NH4Cl and extracted with EtOAc two times, dried over magnesium sulfate, filtered, concentrated. The residue was purified via Biotage (0-30% AcOEt/heptane, SNAP50) giving 10a (1.691 g, 48%) as a yellow oil. LC-MS (M+1) 235.9, t=1.18 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
11.25 mL
Type
reactant
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Name
Yield
48%

Identifiers

REACTION_CXSMILES
[Li]CCCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[CH:19]=1.[CH3:21][C:22]([CH3:24])=[O:23]>C1COCC1>[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[C:19]=1[C:22]([OH:23])([CH3:24])[CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
11.25 mL
Type
reactant
Smiles
Name
Quantity
2.78 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.64 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recooled to −78° C
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 min at −78° C.
Duration
30 min
WAIT
Type
WAIT
Details
for another 30 min at 0° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via Biotage (0-30% AcOEt/heptane, SNAP50)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1C(C)(C)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.691 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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